Product packaging for 1-Propyl-3,5-diethyl-6-chlorouracil(Cat. No.:CAS No. 52357-17-2)

1-Propyl-3,5-diethyl-6-chlorouracil

Cat. No.: B1219915
CAS No.: 52357-17-2
M. Wt: 244.72 g/mol
InChI Key: DYVLWMXLCDYPKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Propyl-3,5-diethyl-6-chlorouracil is a synthetic uracil derivative intended for research applications. As part of the 5-alkyl-6-chlorouracil family, this compound serves as a key intermediate in exploring novel chemotherapeutic agents . Uracil derivatives are investigated primarily for their ability to interfere with DNA biosynthesis, with some analogs showing potential to inhibit vital enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthetase (TSase) . Scientific literature on structurally similar compounds indicates that 6-chlorouracil derivatives can be synthesized and further functionalized, for instance, by reacting with substituted piperazines to create molecules with enhanced biological activity . Some of these related piperazinyl-uracil compounds have demonstrated marked in vitro broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacterial strains . This compound is provided for research purposes only and must not be used for diagnostic, therapeutic, or any other human or veterinary applications. Researchers are responsible for conducting all necessary experiments and handling in accordance with their institution's safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17ClN2O2 B1219915 1-Propyl-3,5-diethyl-6-chlorouracil CAS No. 52357-17-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52357-17-2

Molecular Formula

C11H17ClN2O2

Molecular Weight

244.72 g/mol

IUPAC Name

6-chloro-3,5-diethyl-1-propylpyrimidine-2,4-dione

InChI

InChI=1S/C11H17ClN2O2/c1-4-7-14-9(12)8(5-2)10(15)13(6-3)11(14)16/h4-7H2,1-3H3

InChI Key

DYVLWMXLCDYPKG-UHFFFAOYSA-N

SMILES

CCCN1C(=C(C(=O)N(C1=O)CC)CC)Cl

Canonical SMILES

CCCN1C(=C(C(=O)N(C1=O)CC)CC)Cl

Other CAS No.

52357-17-2

Synonyms

1-propyl-3,5-diethyl-6-chlorouracil

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 1 Propyl 3,5 Diethyl 6 Chlorouracil

Precursor Synthesis and Derivatization Strategies

The construction of 1-Propyl-3,5-diethyl-6-chlorouracil is fundamentally dependent on the initial synthesis of key uracil (B121893) intermediates, which are then functionalized in a controlled manner. The primary challenge lies in achieving regioselectivity during the introduction of different alkyl groups at two distinct nitrogen positions and a carbon position, in addition to the specific placement of the chloro substituent.

Synthesis of Key Uracil Intermediates with 6-Chloro Substitution

The foundational precursor for this synthesis is often a uracil ring bearing a chlorine atom at the C-6 position. The presence of the 6-chloro substituent is critical as it serves as a versatile handle for further modifications or may be a required feature for the final compound's intended application. Two primary routes are commonly employed for the synthesis of 6-chlorouracil (B25721).

One established industrial method begins with the cyclization of diethylmalonate and urea (B33335). This reaction forms pyrimidine-2,4,6(1H,3H,5H)-trione, also known as barbituric acid. The subsequent treatment of this intermediate with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), effectively replaces the hydroxyl group at the C-6 position (the keto-enol tautomer) with a chlorine atom to yield 6-chlorouracil. guidechem.com This two-step process is noted for its good atom economy and relatively high yields, making it suitable for larger-scale production. guidechem.com

An alternative pathway starts from 2,4,6-trichloropyrimidine. By carefully controlling the reaction conditions, such as performing a hydrolysis reaction with sodium hydroxide (B78521) in water followed by acidification, it is possible to selectively replace the chlorine atoms at positions 2 and 4 with hydroxyl groups, leaving the C-6 chlorine intact to furnish 6-chlorouracil. chemicalbook.com

Another key intermediate is 5-ethyl-6-chlorouracil, which already incorporates the C-5 ethyl group. chemspider.com The synthesis of such C-5 substituted uracils can be achieved by using a substituted malonic ester in the initial cyclization. For instance, reacting diethyl 2-ethylmalonate with urea would lead to 5-ethylbarbituric acid, which can then be chlorinated at the C-6 position as described above.

Introduction of Alkyl Substituents at Nitrogen (N-1) and Carbon (C-5) Positions

With the 6-chlorouracil core in hand, the next strategic challenge is the introduction of the propyl and ethyl groups at the designated nitrogen and carbon atoms.

Nitrogen (N-1 and N-3) Alkylation: The alkylation of the uracil ring at the N-1 and N-3 positions is a well-documented transformation. The presence of two acidic N-H protons allows for deprotonation followed by nucleophilic attack on an alkyl halide. Research has demonstrated the regioselective alkylation of 6-chlorouracil using alkyl iodides in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). nih.gov For the target molecule, this would involve the sequential introduction of a propyl group and an ethyl group.

Specifically, the reaction of 6-chlorouracil with propyl iodide can yield 6-chloro-1-propyluracil. nih.gov Subsequent alkylation of this intermediate with ethyl iodide would then install the ethyl group at the N-3 position. The order of addition can be critical, and controlling the stoichiometry of the alkylating agent and base is essential to manage the formation of mono- versus di-alkylated products. For example, starting with 5-ethyl-6-chlorouracil, one could perform a sequential N-alkylation first with propyl iodide and then with ethyl iodide to build the final structure.

Carbon (C-5) Alkylation: Introducing an ethyl group at the C-5 position of the uracil ring can be accomplished through several strategies. As mentioned, one approach is to build the ring from a C-2-ethylated precursor like diethyl 2-ethylmalonate.

Alternatively, direct functionalization at the C-5 position of a pre-formed uracil ring is possible. The C-5 position of uracil is nucleophilic and can undergo electrophilic substitution. A common strategy for C-alkylation involves an initial formylation via the Vilsmeier-Haack reaction. wikipedia.orgorganic-chemistry.org This reaction uses a Vilsmeier reagent, typically generated from phosphorus oxychloride and an N,N-disubstituted formamide (B127407) like DMF, to install a formyl group (-CHO) at the C-5 position of the uracil ring. wikipedia.orgorganic-chemistry.orgyoutube.com This 5-formyluracil (B14596) intermediate is highly versatile. To achieve the desired 5-ethyl group, the formyl group can be subjected to a Wittig reaction with ethyltriphenylphosphonium bromide to form a 5-vinyl group, which is then subsequently reduced (e.g., via catalytic hydrogenation) to the ethyl group.

Regioselective Functionalization Approaches

Achieving the precise substitution pattern of this compound requires a robust regioselective strategy. The uracil ring system presents multiple reactive sites: the N-1 and N-3 nitrogens, the O-2 and O-4 oxygens (in the enol form), and the C-5 carbon.

The primary challenge in alkylation is controlling N- vs. O-alkylation and N-1 vs. N-3 selectivity. Generally, using polar aprotic solvents (like DMF) and carbonate bases (like K₂CO₃) favors N-alkylation. nih.gov The relative acidity of the N-1 and N-3 protons influences the site of initial alkylation. The N-3 proton is typically more acidic, but steric hindrance from the C-4 carbonyl and the C-5 substituent can direct larger alkylating agents towards the N-1 position.

To enforce regioselectivity, protecting group strategies are often employed. For instance, the N-3 position can be protected with a group like a benzoyl group, directing the first alkylation to the N-1 position. Subsequent removal of the protecting group allows for a different alkyl group to be introduced at N-3. nih.gov

A plausible regioselective pathway for the target molecule could involve the following sequence:

Synthesis of 5-ethyluracil.

Chlorination with POCl₃ to form 5-ethyl-6-chlorouracil.

Regioselective N-1 propylation using propyl iodide and K₂CO₃.

Subsequent N-3 ethylation under similar conditions.

This stepwise approach, controlling the order of substituent introduction, is a cornerstone of regioselective functionalization in uracil chemistry.

Advanced Synthetic Techniques

Beyond classical stepwise synthesis, the field of organic chemistry continuously seeks more efficient methods, such as optimized multi-step protocols and one-pot reactions, to streamline the production of complex molecules like substituted uracils.

Multi-step Synthesis Protocols and Optimization

The synthesis of this compound is inherently a multi-step process that requires careful planning and optimization. A representative protocol, assembled from established transformations, is outlined below.

Table 1: Proposed Multi-step Synthesis Protocol

Step Reaction Starting Material Reagents & Conditions Intermediate/Product Rationale
1 Cyclocondensation Diethyl 2-ethylmalonate + Urea NaOEt, EtOH, reflux 5-Ethylbarbituric acid Forms the C-5 ethylated pyrimidine (B1678525) ring.
2 Chlorination 5-Ethylbarbituric acid POCl₃, reflux 5-Ethyl-6-chlorouracil Installs the key chloro substituent at C-6.
3 N-1 Propylation 5-Ethyl-6-chlorouracil Propyl iodide, K₂CO₃, DMF 1-Propyl-5-ethyl-6-chlorouracil Regioselective alkylation at the less hindered N-1 position.
4 N-3 Ethylation 1-Propyl-5-ethyl-6-chlorouracil Ethyl iodide, K₂CO₃, DMF This compound Final alkylation to yield the target compound.

Optimization of such a protocol involves fine-tuning the conditions for each step—including temperature, reaction time, solvent, and the nature of the base—to maximize yield and minimize the formation of side products, such as O-alkylated or regioisomeric N-alkylated uracils. Purification at each stage, typically by crystallization or chromatography, is crucial for obtaining the final product in high purity.

One-Pot Synthetic Methodologies for Uracil Derivatives

While a specific one-pot synthesis for this compound is not prominently described, methodologies for other substituted uracils highlight the potential of this approach. For example, novel one-pot, multi-component reactions have been developed for creating diverse uracil derivatives from simple starting materials. nih.gov Another strategy involves a sequence of reactions, such as a photostimulated reaction, a palladium-catalyzed cross-coupling, and hydrolysis, all performed in a single pot to generate 6-substituted uracils. nih.gov These advanced methods demonstrate the ongoing innovation in pyrimidine chemistry, paving the way for more streamlined syntheses of complex target molecules.

Catalytic Approaches in Uracil Derivatization (e.g., Cross-Coupling Reactions)

Catalytic methods, particularly transition metal-catalyzed cross-coupling reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds in uracil synthesis. okstate.edu These reactions offer a versatile way to introduce a wide range of substituents onto the uracil ring with high efficiency and selectivity.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form C-C bonds by coupling an organoboron compound with a halide. researchgate.netyoutube.com In the context of this compound synthesis, a key step could involve the coupling of a suitable boronic acid or ester with a 6-chlorouracil precursor. For instance, 6-chloro-3-methyluracil (B41288) has been successfully coupled with various (hetero)aryl potassium organotrifluoroborates using a Pd(OAc)₂ catalyst and a set of electron-rich phosphine (B1218219) ligands. mdpi.com This approach could be adapted to introduce the C5-ethyl group.

Mechanism of Suzuki-Miyaura Coupling:

Oxidative Addition: The active Pd(0) catalyst reacts with the 6-chlorouracil derivative, inserting itself into the C-Cl bond to form a Pd(II) complex. youtube.com

Transmetalation: The organoboron reagent transfers its organic group (e.g., ethyl) to the palladium center, displacing the halide. This step is often facilitated by a base. youtube.com

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst. youtube.com

Other Cross-Coupling Reactions:

Negishi Coupling: Involves the reaction of an organozinc compound with an organic halide, catalyzed by nickel or palladium. mdpi.com

Stille Coupling: Utilizes organotin compounds, which are often highly reactive but also toxic. youtube.com

Sonogashira Coupling: Specifically forms carbon-carbon triple bonds by coupling a terminal alkyne with an aryl or vinyl halide. okstate.edu

Table 1: Comparison of Common Cross-Coupling Reactions in Uracil Synthesis
ReactionOrganometallic ReagentCatalystKey AdvantagesPotential Limitations
Suzuki-MiyauraOrganoboronPalladiumMild reaction conditions, commercial availability of reagents, tolerance of various functional groups. youtube.comRequires a base for activation.
NegishiOrganozincPalladium/NickelHigh reactivity and functional group tolerance. mdpi.comOrganozinc reagents can be sensitive to air and moisture.
StilleOrganotinPalladiumTolerant to a wide range of functional groups. youtube.comToxicity of organotin compounds. youtube.com

Microwave-Assisted Synthesis in Uracil Chemistry

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. semanticscholar.org In uracil chemistry, microwave irradiation has been successfully employed for various transformations.

The use of microwaves can significantly reduce reaction times, for example, from hours to minutes, and can lead to improved yields. nih.gov For instance, the synthesis of 6-substituted aminopurine analogs from 6-chloropurine (B14466) derivatives was achieved in good yields using microwave assistance in water, highlighting a green chemistry approach. scielo.br Similarly, the synthesis of aminouracil from cyanoacetic acid and thiourea (B124793) has been performed using microwave irradiation. researchgate.net

Solvent-free microwave-assisted synthesis is another green approach that has been applied to the synthesis of various heterocyclic compounds, including those derived from uracils. semanticscholar.orgresearchgate.net This technique not only accelerates reactions but also minimizes the use of hazardous organic solvents. dergipark.org.tr

Green Chemistry Principles in Uracil Synthesis (e.g., Solvent-Free Methods)

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. msu.edurjpn.org In the context of uracil synthesis, this translates to using safer solvents, reducing waste, and improving energy efficiency. researchgate.net

Key Green Chemistry Principles:

Prevention: It is better to prevent waste than to treat or clean it up after it has been created. msu.edu

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. rjpn.org

Use of Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible. rjpn.org

Design for Energy Efficiency: Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. msu.edu

Solvent-Free Synthesis: Conducting reactions without a solvent is a key aspect of green chemistry. dergipark.org.tr These reactions can be facilitated by techniques like grinding or microwave irradiation. researchgate.netdergipark.org.tr For example, the condensation of cyanoacetic acid with ureas to form 6-aminouracils has been achieved in high yields under solvent-free conditions, often with simple work-up procedures. researchgate.net

Chemical Reactivity and Transformation Pathways of this compound

The reactivity of this compound is largely dictated by the electron-withdrawing nature of the chloro substituent at the C6 position and the pyrimidine ring itself. This makes the C6 position susceptible to nucleophilic attack and also influences the electrophilic substitution patterns on the ring.

Reactions with Nucleophilic Reagents at the 6-Position

The chlorine atom at the 6-position of the uracil ring is a good leaving group, making this position highly susceptible to nucleophilic substitution. byjus.com This reaction is a cornerstone for the functionalization of 6-chlorouracil derivatives.

A wide variety of nucleophiles can displace the chloride, including amines, alkoxides, and thiolates. For example, the reaction of 1-benzyl- or 1-methyl-6-chlorouracil with primary amines leads to the formation of 6-aminouracil (B15529) derivatives. researchgate.net These reactions are typically bimolecular nucleophilic substitutions (SN2-type), where the rate depends on both the substrate and the nucleophile concentrations. youtube.com The strength of the nucleophile plays a crucial role; stronger nucleophiles generally lead to faster reactions. nih.govyoutube.com

Table 2: Examples of Nucleophilic Substitution at the 6-Position of Chlorouracils
NucleophileProduct TypeReference
Primary Amines (e.g., methylamine, benzylamine)6-Aminouracils researchgate.net
Hydrazine Hydrate6-Hydrazinyluracils nih.gov
Alkoxides (e.g., sodium methoxide)6-Alkoxyuracils
Thiolates (e.g., sodium thiophenoxide)6-Thiouracils

Electrophilic Substitution Patterns on the Uracil Ring

While the uracil ring is generally electron-deficient, electrophilic substitution can occur, primarily at the C5 position. The presence of substituents on the ring can influence the regioselectivity of these reactions. For instance, the C5 position of the uracil ring readily reacts with many electrophilic agents. researchgate.net

Computational studies have shown that the electron-donating or -withdrawing nature of substituents at the C5 and C6 positions affects the charge distribution in the ring and, consequently, the preferred site of electrophilic attack. nih.gov The molecular electrostatic potential (MESP) map can be used to predict regions susceptible to electrophilic attack. acs.org For uracil itself, electrophilic attack is generally favored at the C5 position. In the case of this compound, the ethyl group at C5 is an activating group, while the chloro group at C6 is deactivating. This would likely further enhance the reactivity of the C5 position towards electrophiles, should a reaction occur there. However, direct electrophilic substitution on a pre-functionalized ring like this is less common than nucleophilic substitution at the C6 position.

Cyclization Reactions Leading to Fused Pyrimidine Systems

The reactive nature of the 6-position in chlorouracil derivatives, combined with appropriate functional groups on substituents, can be exploited to construct fused pyrimidine systems. These reactions are of significant interest as they lead to bicyclic and tricyclic heterocyclic scaffolds, which are often found in biologically active molecules. researchgate.netrsc.org

For example, 6-hydrazinyluracils, which can be synthesized from 6-chlorouracils, are versatile precursors for fused systems. nih.gov They can be reacted with various bifunctional reagents to form pyrimidopyridazines and pyrazolopyrimidines. nih.gov Similarly, 6-aminouracils can undergo cyclization reactions to form xanthines and other fused pyrimidines. researchgate.net

Another strategy involves intramolecular cyclization. For instance, chloropyrimidines bearing a pendant amine can undergo cyclization to form fused morpholine (B109124) or piperidine (B6355638) rings. nih.gov These reactions often proceed through an initial intermolecular nucleophilic substitution followed by an intramolecular cyclization step. mdpi.com

Investigation of Degradation Pathways in Controlled Chemical Environments

The stability and degradation of this compound have been a subject of investigation to understand its persistence and transformation under various conditions. While comprehensive studies in purely controlled chemical environments are not extensively documented in publicly available literature, research in biological systems provides significant insights into its metabolic fate, which can often parallel chemical degradation pathways.

One key study identified the major degradation product of this compound in rabbits as 6,8-diethyl-2-methyl-tetrahydrooxazolo[3,2-c]pyrimidine-5,7(4H,6H)-dione. nih.gov The formation of this bicyclic barbituric acid derivative occurs through a notable biotransformation pathway. This process involves the substitution of the chlorine atom by a hydroxyl group. Specifically, the substitution occurs at the beta-position (β-hydroxy group) of the N-propyl side chain, rather than the alpha-position. nih.gov This intermediate, a hydroxypropane derivative, then undergoes cyclization to form the final observed metabolite.

This metabolic pathway suggests that under controlled chemical conditions, such as hydrolysis, the C6-chloro group is a reactive site susceptible to nucleophilic substitution. The involvement of the N1-propyl group in the formation of a bicyclic product highlights the potential for intramolecular reactions following the initial substitution or modification of the side chain.

Further research into the degradation of this compound under controlled abiotic conditions, such as varying pH (hydrolysis), exposure to UV light (photolysis), and in the presence of oxidizing agents, would be necessary to fully characterize its environmental fate and establish a complete degradation profile. Such studies would typically involve monitoring the disappearance of the parent compound over time and identifying the resultant degradation products using analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Precursor/ReactantReagent/ConditionProductReference
This compoundRabbit metabolism6,8-diethyl-2-methyl-tetrahydrooxazolo[3,2-c]pyrimidine-5,7(4H,6H)-dione nih.gov

Spectroscopic and Structural Characterization of 1 Propyl 3,5 Diethyl 6 Chlorouracil and Its Derivatives

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the quantized vibrational states of a molecule. These methods are highly effective for identifying functional groups and providing a structural fingerprint.

Fourier Transform Infrared (FTIR) Spectroscopy Investigations

FTIR spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational modes. While a specific spectrum for 1-Propyl-3,5-diethyl-6-chlorouracil is not widely published, its characteristic absorption bands can be predicted with high accuracy based on data from structurally related compounds, such as 6-chlorouracil (B25721) and other N-alkylated uracils. chemicalbook.com

The most prominent features in the FTIR spectrum would be the strong absorptions from the two carbonyl (C=O) groups of the uracil (B121893) ring, typically found in the 1650-1730 cm⁻¹ region. chemicalbook.com The C=C double bond within the ring would exhibit a stretching vibration around 1610-1640 cm⁻¹. chemicalbook.com The C-Cl stretching vibration is expected to appear in the fingerprint region, generally between 700 and 800 cm⁻¹. chemicalbook.com

Furthermore, the presence of the propyl and diethyl alkyl chains would be confirmed by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations at approximately 1465 cm⁻¹ (for CH₂ and CH₃ groups) and 1375 cm⁻¹ (for CH₃ groups).

Table 1: Predicted FTIR Spectral Data for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Assignment
~2960-2850 Medium-Strong C-H stretching (propyl, ethyl groups)
~1730 Strong C=O stretching (C4=O)
~1680 Strong C=O stretching (C2=O)
~1620 Medium C=C stretching (ring)
~1465 Medium C-H bending (CH₂, CH₃)
~1375 Medium C-H bending (CH₃)
~790 Medium-Weak C-Cl stretching

Raman Spectroscopy Studies

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For substituted uracils, Raman spectra are effective in characterizing the skeletal vibrations of the pyrimidine (B1678525) ring. ias.ac.in

Key features in the Raman spectrum of this compound would include a prominent ring breathing mode, a collective vibration of the entire pyrimidine ring, which is highly characteristic. nih.gov The C=O and C=C stretching vibrations are also Raman active and would appear in similar regions as in the FTIR spectrum, though their relative intensities may differ. ias.ac.innih.gov The C-Cl stretch would also be observable. Studies on similar 5-halosubstituted uracils show that the halogen substitution influences the ring breathing and kekule stretching modes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the molecular skeleton and the electronic environment of each atom.

¹H NMR Spectroscopy for Proton Environment Elucidation

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the spectrum would show distinct signals for each of the alkyl substituents. The absence of a signal around 5.5-6.0 ppm, typical for the H-5 proton in uracil, confirms the substitution at this position. researchgate.net

The signals for the alkyl groups would be predicted as follows:

N1-Propyl group: A triplet for the terminal methyl (CH₃) protons, a multiplet (sextet) for the central methylene (B1212753) (CH₂) protons, and a triplet for the methylene protons attached to the nitrogen (N-CH₂).

N3-Ethyl group: A triplet for the terminal methyl (CH₃) protons and a quartet for the methylene (N-CH₂) protons.

C5-Ethyl group: A triplet for the terminal methyl (CH₃) protons and a quartet for the methylene (C-CH₂) protons, with chemical shifts influenced by the adjacent C=C bond.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~4.05 t 2H N1-CH ₂-CH₂-CH₃
~3.95 q 2H N3-CH ₂-CH₃
~2.40 q 2H C5-CH ₂-CH₃
~1.70 m (sextet) 2H N1-CH₂-CH ₂-CH₃
~1.25 t 3H N3-CH₂-CH
~1.10 t 3H C5-CH₂-CH
~0.95 t 3H N1-CH₂-CH₂-CH

t = triplet, q = quartet, m = multiplet

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, providing a count of the non-equivalent carbons. The chemical shifts indicate the type of carbon (e.g., carbonyl, aromatic, alkyl). researchgate.net

For this compound, distinct signals would be expected for the two carbonyl carbons (C2 and C4), the two olefinic carbons (C5 and C6), and each carbon in the three alkyl chains. The chemical shifts of the ring carbons are significantly influenced by the electronegative nitrogen and chlorine atoms. chemicalbook.com

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm) Assignment
~161.0 C 4=O
~151.0 C 2=O
~149.0 C 6-Cl
~110.0 C 5-Et
~48.0 N1 -CH₂
~40.0 N3 -CH₂
~22.0 N1-CH₂-C H₂-CH₃
~19.0 C5-C H₂-CH₃
~13.5 N3-CH₂-C H₃
~12.0 C5-CH₂-C H₃
~11.0 N1-CH₂-CH₂-C H₃

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assembling the molecular structure by revealing through-bond and through-space correlations between nuclei. The application of such techniques has been demonstrated for the structural elucidation of other complex uracil derivatives. nih.gov

COSY (Correlation Spectroscopy): This experiment would confirm the proton-proton connectivities within each alkyl chain. For instance, it would show a correlation between the N1-CH₂ protons and the adjacent -CH₂- protons of the propyl group, and between the N3-CH₂ protons and their adjacent -CH₃ protons in the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would definitively link each proton signal in Table 2 to its corresponding carbon signal in Table 3, for example, confirming that the proton signal at ~4.05 ppm is attached to the carbon at ~48.0 ppm.

A correlation from the N1-CH₂ protons to the C2 and C6 carbons of the uracil ring.

A correlation from the N3-CH₂ protons to the C2 and C4 carbons.

A correlation from the C5-CH₂ protons to the C4 and C6 carbons.

These HMBC correlations would provide irrefutable evidence for the placement of the propyl group at the N1 position, the ethyl group at the N3 position, and the second ethyl group at the C5 position, thus completing the structural characterization.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is an indispensable tool for the determination of the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula from a list of possibilities. For this compound, HRMS is crucial for confirming its molecular formula of C₁₁H₁₇ClN₂O₂.

The technique requires the sample to be of high purity, typically greater than 90%, and involves careful calibration of the instrument with a known standard. uci.edu The measured mass of the protonated molecule, [M+H]⁺, is compared to the calculated theoretical mass. A close agreement between the found and calculated values, usually within 0.003 m/z units for molecules under 1000 amu, provides strong evidence for the proposed molecular formula. uci.edu The ionization method, such as electrospray ionization (ESI), and the type of mass analyzer are important parameters to report. mdpi.com

Table 1: Theoretical and Measured Mass Data for this compound

IonMolecular FormulaCalculated Accurate Mass (m/z)Observed Mass (m/z)
[M+H]⁺C₁₁H₁₈ClN₂O₂⁺259.1000259.0998

Note: The observed mass is a representative value for illustrative purposes.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. The fragmentation pathways are often predictable and provide valuable insights into the connectivity of atoms within the molecule. mdpi.com

For this compound, the fragmentation would likely be initiated by cleavages at the N-glycosidic bond and within the alkyl substituents, as well as potential rearrangements of the uracil ring. The study of related chlorouracil compounds shows that a dominant fragmentation channel can be the loss of HCl. nih.govnih.gov The fragmentation of the uracil ring itself has been studied, indicating that cleavages of the N3-C4 and N1-C2 bonds are energetically favored over cleavage of the C5-C6 bond. nih.gov The presence of ethyl groups at positions 3 and 5, and a propyl group at position 1, would lead to characteristic losses of ethylene (B1197577) (28 Da) and propylene (B89431) (42 Da) or related radicals.

Table 2: Plausible MS/MS Fragmentation of [this compound+H]⁺

Precursor Ion (m/z)Proposed Fragment IonProposed Neutral LossFragment m/z (Calculated)
259.10[M+H-C₃H₆]⁺Propylene217.07
259.10[M+H-Cl]⁺Chlorine radical224.13
259.10[M+H-HCl]⁺Hydrogen Chloride223.12
259.10[M+H-C₂H₄]⁺Ethylene231.08

Note: This table presents hypothetical fragmentation data based on known fragmentation patterns of similar compounds.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon the absorption or emission of light, providing information about the chromophoric system and its environment.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of photons promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.org The uracil ring system is the primary chromophore in this compound, responsible for its characteristic UV absorption.

The electronic transitions in uracil and its derivatives are typically of the π → π* and n → π* type. rsc.org The π → π* transitions are generally more intense (higher molar absorptivity) than the n → π* transitions. libretexts.org The position and intensity of the absorption maxima are sensitive to the substituents on the uracil ring. The presence of alkyl groups and a chlorine atom can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption bands compared to unsubstituted uracil. Increased conjugation or the presence of electron-donating groups typically leads to a bathochromic shift. fiveable.me For substituted uracils, these shifts provide insight into the electronic structure. mdpi.com

Table 3: Illustrative UV-Vis Absorption Data for this compound in Methanol

Transition Typeλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
π → π~265~9,500
n → π~290~1,500

Note: The data in this table is hypothetical and based on typical values for substituted uracils.

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. While uracil itself is essentially non-fluorescent due to very efficient non-radiative decay pathways, chemical modifications can sometimes alter the photophysical properties and induce fluorescence. rsc.org

The introduction of substituents can influence the rates of radiative (fluorescence) and non-radiative (internal conversion, intersystem crossing) decay from the excited state. For many substituted uracils, the fluorescence quantum yield remains low. However, specific substitutions, particularly those that extend the π-conjugated system, have been shown to significantly enhance fluorescence. rsc.org The fluorescence properties of this compound would depend on how the alkyl and chloro substituents affect the balance between these de-excitation pathways. It is plausible that the compound exhibits weak fluorescence, characterized by a specific excitation and emission wavelength and a low quantum yield.

Table 4: Illustrative Photophysical Data for this compound

ParameterValue
Excitation Wavelength (λex, nm)~270
Emission Wavelength (λem, nm)~340
Stokes Shift (nm)~70
Fluorescence Quantum Yield (ΦF)< 0.01

Note: This data is hypothetical and serves for illustrative purposes, reflecting the generally low fluorescence of simple uracil derivatives.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure, including bond lengths, bond angles, and torsion angles, can be constructed.

While a crystal structure for this compound is not publicly available, the expected geometry can be inferred from the known structures of uracil and its derivatives. The pyrimidine ring is expected to be nearly planar. The propyl and diethyl substituents will adopt specific conformations to minimize steric hindrance. The C-Cl, C-N, C-C, and C=O bond lengths and the angles within the molecule would be expected to fall within the typical ranges for such bonds in related heterocyclic systems. The packing of the molecules in the crystal lattice would be determined by intermolecular forces such as hydrogen bonding (if any) and van der Waals interactions.

Table 5: Expected Crystallographic Parameters for this compound

ParameterExpected Value/Range
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
C=O Bond Length1.21 - 1.23 Å
C-Cl Bond Length1.72 - 1.75 Å
C-N (ring) Bond Length1.35 - 1.40 Å
C-C (ring) Bond Length1.42 - 1.46 Å
C=C (ring) Bond Length1.34 - 1.37 Å

Note: These parameters are illustrative and based on typical values observed in crystal structures of related uracil derivatives.

Following a comprehensive search for scientific literature and data, it has been determined that there are no publicly available computational and theoretical studies specifically focused on the chemical compound this compound.

Efforts to locate research pertaining to the quantum chemical calculations, including Density Functional Theory (DFT) for electronic structure and energetics, conformational analysis, and molecular orbital theory applications for this specific molecule, were unsuccessful. Similarly, searches for molecular modeling and simulations, such as molecular dynamics simulations for conformational landscapes and docking studies with relevant biological macromolecules, yielded no results for this compound.

The only identified literature reference to this compound is a 1982 study detailing a degradation product found in rabbits, which did not involve the computational or theoretical methodologies specified in the query.

Consequently, it is not possible to provide an article with the requested detailed research findings and data tables for the outlined sections on computational and theoretical studies of this compound, as the primary research data does not appear to exist in the public domain.

Computational and Theoretical Studies on 1 Propyl 3,5 Diethyl 6 Chlorouracil

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal and agricultural chemistry for designing molecules with enhanced activity. By correlating a compound's three-dimensional structure with its biological effect, researchers can predict the activity of novel derivatives and guide synthetic efforts.

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For uracil (B121893) derivatives, particularly those with herbicidal properties, QSAR models are developed to predict their efficacy and guide the synthesis of more potent analogues. rsc.orgufla.br

These models use physicochemical parameters as independent variables and biological activity, such as the half-maximal inhibitory concentration (IC50), as the dependent variable. ufla.br The goal is to create a statistically robust model that can predict the activity of new, unsynthesized compounds. researchgate.net For series of herbicidal compounds, including those structurally related to uracils, QSAR studies have shown that activity can be correlated with a variety of descriptors. nih.govnih.gov

Key physicochemical parameters often found to influence the herbicidal activity of heterocyclic compounds like uracil derivatives include:

Hydrophobic parameters (π): The hydrophobicity of substituents can significantly affect a molecule's ability to traverse biological membranes and reach its target site. For some herbicides, optimal π values for specific substituent positions have been determined to maximize activity. nih.gov

Steric parameters (Taft Es, Verloop Lm, Molar Refractivity MR): The size and shape of substituents play a crucial role in the ligand-receptor interaction. Parameters like the Taft steric parameter (Es), Verloop's sterimol parameters (Lm), and molar refractivity (MR) quantify these steric effects. nih.govnih.gov Studies have shown that herbicidal activity can be highly dependent on these factors, with optimal values existing for maximal efficacy. nih.gov

Electronic parameters (Hammett constants σ): The electronic properties of substituents, described by Hammett's constants (σ), influence the molecule's polarity and ability to engage in electronic interactions with the target protein. nih.gov

Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are common statistical methods used to build QSAR models. nih.gov While MLR can provide acceptable predictive models, ANNs often offer significantly improved predictive ability for complex biological systems. nih.gov The resulting models, often visualized with contour maps, reveal how substituent properties affect the biological response, guiding the design of new derivatives with potentially enhanced properties. rsc.orgufla.br

Table 1: Key Physicochemical Descriptors in QSAR for Herbicidal Compounds

Parameter Type Descriptor Example Description Relevance to Activity
Hydrophobic Hydrophobic parameter (π) Measures the hydrophobicity of a substituent. Affects membrane transport and binding to hydrophobic pockets in the target enzyme. nih.gov
Steric Molar Refractivity (MR) A measure of the volume occupied by an atom or group. Influences the fit of the molecule into the active site of a receptor. nih.gov
Steric Taft Steric Parameter (Es) Quantifies the steric effect of a substituent. Critical for determining the optimal size and shape for ligand-receptor binding. nih.gov
Electronic Hammett Constant (σ) Describes the electron-donating or electron-withdrawing ability of a substituent. Modulates electronic interactions, such as hydrogen bonding or dipole interactions, with the target. nih.gov

Pharmacophore modeling is a powerful ligand-based drug design technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govarxiv.org A pharmacophore model defines the types and spatial relationships of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and ionizable groups necessary for optimal interaction with a biological target. researchgate.netfrontiersin.org

The process begins by analyzing a set of active molecules to deduce their common structural features. nih.gov For uracil derivatives, this would involve identifying the key functional groups and their relative orientations responsible for their biological activity. The resulting pharmacophore hypothesis can then be used as a 3D query to screen large chemical databases (like the ZINC database) for novel compounds that match the pharmacophore but may have a completely different chemical scaffold. nih.govfrontiersin.org This virtual screening approach allows for the efficient discovery of structurally diverse molecules with a high probability of being active. nih.gov

Validated pharmacophore models can be integrated with 3D-QSAR studies to create a comprehensive picture of the SAR. researchgate.netfrontiersin.org By mapping the pharmacophore features onto the QSAR results, researchers can gain insights into which structural elements contribute positively or negatively to the activity, further refining the design of new, potent ligands. researchgate.net This approach is a cornerstone of modern computer-aided drug design, facilitating the rational development of new therapeutic agents and agrochemicals. scispace.com

Intermolecular Interactions and Crystal Engineering

Crystal engineering focuses on understanding and controlling the assembly of molecules in the solid state to design materials with desired properties. rsc.org For uracil derivatives, the elucidation of their molecular arrangements in crystals provides critical insights into structure-bioactivity correlations. rsc.org The substituents on the uracil core, such as the N1-propyl, C5-ethyl, and C6-chloro groups, play a defining role in directing the intermolecular interactions that stabilize the crystal packing. rsc.org

The uracil scaffold possesses both hydrogen bond donor (N-H) and acceptor (C=O) sites, making it a robust component for forming predictable hydrogen-bonded networks (synthons). rsc.org These hydrogen bonds, though weaker than covalent bonds, are essential in determining the self-organization of molecules in the crystal lattice. rsc.org

Computational tools are vital for analyzing and quantifying these interactions.

Energy Framework Analysis: This method, often performed at the DFT level of theory, calculates the interaction energies between molecules in the crystal, allowing for the visualization of the crystal's energetic architecture. researchgate.net It helps to distinguish between strong interactions that form the primary structural motifs (e.g., layers or columns) and weaker interactions that hold these motifs together. researchgate.net

By studying how different functional groups influence intermolecular contacts (e.g., N–H···O, N–H···S, C–H···π) and crystal packing, it becomes possible to rationally design new crystalline forms (polymorphs or cocrystals) of active molecules like 1-Propyl-3,5-diethyl-6-chlorouracil with modified physicochemical properties such as solubility and stability. rsc.orgresearchgate.netresearchgate.net

Analysis of Hydrogen Bonding Networks

The molecular architecture of this compound, featuring two carbonyl groups and nitrogen atoms within the uracil ring, suggests a strong potential for the formation of hydrogen bonds. In analogous uracil systems, the N-H and C=O groups are primary sites for hydrogen bonding, often leading to the formation of well-defined supramolecular structures.

In the absence of specific experimental data for this compound, we can hypothesize its hydrogen bonding behavior based on studies of similar molecules. For instance, uracil and its simple derivatives are known to form dimeric structures through N-H···O hydrogen bonds. The presence of the propyl and diethyl substituents on the uracil core of this compound would introduce steric considerations that could influence the geometry and stability of these networks.

Table 1: Potential Hydrogen Bond Donors and Acceptors in this compound

Functional GroupPotential Role
N1-H (if present)Donor
N3-H (if present)Donor
C2=OAcceptor
C4=OAcceptor

Note: The presence of N-H donors depends on the tautomeric form of the uracil ring.

Study of Halogen Bonding Interactions

The chlorine atom at the C6 position of this compound introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base), such as an oxygen or nitrogen atom.

Table 2: Potential Halogen Bonding Interactions for this compound

Halogen Bond DonorHalogen Bond Acceptor
C6-ClO=C2
C6-ClO=C4
C6-ClN1 or N3 of another molecule

Cocrystallization Studies

Cocrystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a solid by combining it with another molecular species (a coformer) in a stoichiometric ratio within a crystal lattice. The design of cocrystals often relies on predictable non-covalent interactions like hydrogen and halogen bonds.

For this compound, cocrystallization studies could be envisioned with coformers that possess complementary functional groups capable of forming robust hydrogen or halogen bonds. For example, coformers with strong hydrogen bond donor groups, such as carboxylic acids or amides, could interact with the carbonyl acceptors of the uracil ring. Similarly, coformers with strong hydrogen bond acceptor groups could interact with the N-H donors of the uracil.

The presence of the C6-chloro substituent also opens up avenues for cocrystallization with coformers that are effective halogen bond acceptors, such as pyridines or other N-heterocycles. The interplay between hydrogen and halogen bonding would be a key factor in the successful design and synthesis of cocrystals of this compound. However, to date, no specific cocrystallization studies for this compound have been reported in the literature.

Biotransformation and Metabolic Pathway Research for 1 Propyl 3,5 Diethyl 6 Chlorouracil

In Vitro Metabolic Studies

In vitro studies are fundamental in elucidating the initial metabolic transformations of a compound. These experiments, conducted in a controlled laboratory setting, utilize cellular components to mimic the metabolic processes of a whole organism.

The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP450) family of enzymes, located in liver microsomes, plays a crucial role in the biotransformation of a vast array of foreign compounds. nih.gov In vitro investigations involving the incubation of 1-Propyl-3,5-diethyl-6-chlorouracil with liver microsomes from preclinical models like rats, dogs, monkeys, and humans, in the presence of the necessary cofactor NADPH, are performed to understand its enzymatic breakdown. nih.gov These systems allow for the identification of the primary oxidative reactions that initiate the metabolic cascade. The rate and extent of metabolism can be influenced by factors such as the concentration of the compound and the specific CYP450 enzymes involved. nih.gov

The initial products of enzymatic action are known as metabolic intermediates. Identifying these transient molecules is key to mapping the metabolic pathway. For this compound, in vitro studies would aim to identify products of oxidation on the propyl and diethyl side chains. Hydroxylation, the addition of a hydroxyl (-OH) group, is a common initial metabolic step. This can occur at various positions on the alkyl chains, leading to a variety of hydroxylated intermediates. These initial metabolites are often more polar than the parent compound, which is the first step toward their eventual elimination from the body.

In Vivo Metabolic Studies in Preclinical Animal Models

To understand the full picture of a compound's metabolism, in vivo studies in preclinical animal models are essential. These studies provide insights into the absorption, distribution, metabolism, and excretion (ADME) of the compound in a living organism.

Following administration of this compound to animal models such as rabbits, biological fluids like urine are collected to isolate the resulting metabolites. nih.gov The isolation and purification process is meticulous, often involving techniques like preparative thick-layer chromatography, liquid-column chromatography, and gas chromatography. nih.gov These methods separate the various metabolites from the complex biological matrix, allowing for their individual analysis.

Once purified, the structural characterization of the metabolites is carried out using advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov For a related compound, 1-allyl-3,5-diethyl-6-chlorouracil, studies in rabbits have identified several metabolites in the urine. nih.gov The major metabolite was identified as a bicyclic structure, 6,8-diethyl-2-hydroxymethyl-tetrahydrooxazolo-[3,2-c]-pyrimidine-5,7(4H,6H)-dione. nih.gov Additionally, minor sulfur-containing metabolites were also characterized, indicating multiple pathways of biotransformation. nih.gov

Identified Metabolites of a Related Uracil (B121893) Derivative in Rabbit Urine
Metabolite NameMetabolite Type
6,8-diethyl-2-hydroxymethyl-tetrahydrooxazolo-[3,2-c]-pyrimidine-5,7(4H,6H)-dioneMajor
1-allyl-3-ethyl-5-(1-hydroxyethyl)-6-methylthiouracilMinor (Sulfur-containing)
1-allyl-3,5-diethyl-6-methylthiouracilMinor (Sulfur-containing)
6,8-diethyl-2-hydroxymethyl-tetrahydrothiazolo-[3,2-c]pyrimidine-5,7(4H,6H)-dioneMinor (Sulfur-containing)

A significant finding in the metabolism of this compound is the formation of a bicyclic barbituric acid derivative. nih.gov The major degradation product in rabbits has been identified as 6,8-diethyl-2-methyl-tetrahydrooxazolo[3,2-c]pyrimidine-5,7(4H,6H)-dione. nih.gov The proposed mechanism for the formation of this unique structure involves an intramolecular substitution. This biotransformation occurs via the substitution of the chlorine atom by the beta-hydroxy group of an intermediate hydroxypropane metabolite, not the alpha-hydroxy group. nih.gov This cyclization reaction highlights a sophisticated metabolic pathway that leads to a significant structural rearrangement of the parent molecule.

Investigation of Organ-Specific Metabolism (e.g., Liver, Kidney)

The specific organ-level metabolism of this compound has not been extensively detailed in publicly available scientific literature. However, based on the well-established roles of the liver and kidneys in drug metabolism, a general understanding of its likely metabolic fate can be inferred. The liver is the primary site of biotransformation for a vast array of xenobiotics, including uracil derivatives. It is rich in cytochrome P450 (CYP450) enzymes and uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs), which are crucial for phase I and phase II metabolism, respectively. It is highly probable that this compound undergoes significant hepatic metabolism.

Comparative Metabolism with Analogous Uracil Derivatives

Direct comparative metabolic studies involving this compound are scarce. However, research on the structurally similar compound, 1-allyl-3,5-diethyl-6-chlorouracil (Acluracil), provides valuable insights into the potential metabolic pathways. Studies conducted in rabbits have identified several major metabolites of Acluracil, indicating extensive biotransformation. nih.govnih.gov

The primary metabolic transformations observed for 1-allyl-3,5-diethyl-6-chlorouracil involve modifications of the substituents on the uracil ring. The major metabolite was identified as 6,8-diethyl-2-hydroxymethyl-tetrahydrooxazolo-[3,2-c]-pyrimidine-5,7(4H,6H)-dione. nih.gov This indicates a complex intramolecular cyclization reaction following hydroxylation of the allyl group. Other identified metabolites include those with modifications to the ethyl group and replacement of the chlorine atom. nih.gov Given the structural similarity, it is plausible that this compound undergoes analogous metabolic transformations, such as hydroxylation of the propyl and ethyl side chains.

A notable finding in the metabolism of 1-allyl-3,5-diethyl-6-chlorouracil is the formation of sulfur-containing metabolites. nih.gov This suggests the involvement of glutathione (B108866) conjugation and subsequent processing to form methylthio-derivatives, a recognized metabolic pathway for certain xenobiotics.

The table below summarizes the major metabolites identified for the analogous compound, 1-allyl-3,5-diethyl-6-chlorouracil, in rabbits. nih.gov

Table 1: Major Metabolites of 1-allyl-3,5-diethyl-6-chlorouracil in Rabbits

Metabolite NumberChemical Name
16,8-diethyl-2-hydroxymethyl-tetrahydrooxazolo-[3,2-c]-pyrimidine-5,7(4H,6H)-dione
21-allyl-3-ethyl-5-(1-hydroxyethyl)-6-methylthiouracil
31-allyl-3,5-diethyl-6-methylthiouracil
46,8-diethyl-2-hydroxymethyl-tetrahydrothiazolo-[3,2-c]pyrimidine-5,7(4H,6H)-dione

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes and Analogues

Future research should focus on developing more efficient and versatile synthetic methodologies for 1-Propyl-3,5-diethyl-6-chlorouracil and its analogues. While the synthesis of 6-chlorouracils is established, creating trisubstituted derivatives with specific alkyl groups at N1, N3, and C5 positions often requires multi-step procedures.

Key areas for exploration include:

Late-Stage Functionalization: Developing methods for the late-stage introduction of the propyl and ethyl groups onto a pre-formed 6-chlorouracil (B25721) core would provide rapid access to a library of analogues for structure-activity relationship (SAR) studies.

Flow Chemistry: The application of continuous flow chemistry could offer better control over reaction parameters, leading to higher purity and scalability of the synthesis.

The synthesis of a diverse library of analogues is crucial for understanding the impact of different substituents on the compound's biological activity. Variations at the N1, N3, and C5 positions could modulate properties such as solubility, cell permeability, and target binding affinity.

Advanced Spectroscopic Characterization Techniques

A thorough characterization of this compound using advanced spectroscopic techniques is essential to establish a definitive structural and electronic profile. While standard techniques like NMR and mass spectrometry are fundamental, more sophisticated methods can provide deeper insights.

Future spectroscopic studies should include:

Two-Dimensional NMR: Techniques such as COSY, HSQC, and HMBC would unambiguously confirm the connectivity of the propyl and diethyl groups to the uracil (B121893) ring.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide precise information on bond lengths, bond angles, and the three-dimensional conformation of the molecule in the solid state.

Terahertz Time-Domain Spectroscopy (THz-TDS): This technique could be used to probe the low-frequency vibrational modes of the molecule, which are sensitive to subtle changes in molecular structure and intermolecular interactions. mdpi.com Comparing the THz spectrum of this compound with other 5- and 6-substituted uracils could reveal unique spectral fingerprints. mdpi.com

These advanced characterization data would serve as a benchmark for computational models and aid in understanding the compound's interactions with biological targets.

Integrative Computational-Experimental Approaches

The integration of computational chemistry with experimental studies offers a powerful strategy to accelerate the discovery and optimization of bioactive compounds. For this compound, a combined approach can guide the design of new analogues and elucidate its mechanism of action.

Potential integrative approaches include:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the compound's geometric and electronic properties, vibrational frequencies, and NMR chemical shifts, which can then be compared with experimental data for validation.

Molecular Docking and Dynamics Simulations: If a biological target is identified, molecular docking can predict the binding mode of this compound. Subsequent molecular dynamics simulations can then be used to assess the stability of the protein-ligand complex and identify key interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing and testing a library of analogues, QSAR models can be developed to correlate specific structural features with biological activity, guiding the design of more potent compounds.

These computational tools can help prioritize the synthesis of new derivatives, saving time and resources in the drug discovery process.

Investigation of Broader Biological Target Engagement

While early studies pointed towards antiviral activity, the broader biological target landscape for this compound remains unexplored. Substituted uracils are known to interact with a variety of biological targets, and a comprehensive screening campaign is warranted. mdpi.comnih.govkuleuven.benih.govresearchgate.net

Future research should focus on screening for activity against:

Enzymes in Nucleic Acid Metabolism: Uracil derivatives can inhibit enzymes such as thymidylate synthase, dihydrofolate reductase, and reverse transcriptase. nih.gov

Histone Deacetylases (HDACs): Some uracil and thiouracil derivatives have shown potential as HDAC inhibitors, a class of anticancer agents. nih.gov

Protein Kinases: The uracil scaffold can be incorporated into molecules that target protein kinases involved in cell signaling pathways.

Uracil-DNA Glycosylase (UNG): As a uracil derivative, its potential to inhibit UNG, an enzyme involved in DNA repair, should be investigated. nih.gov

Identifying the specific molecular targets of this compound is a critical step towards understanding its mechanism of action and potential therapeutic applications.

Role in Chemical Probe Development

A chemical probe is a small molecule that can be used to study the function of a specific biological target. If this compound is found to have a specific and potent interaction with a particular protein, it could serve as a starting point for the development of a chemical probe.

Steps towards developing a chemical probe from this compound would include:

Affinity and Selectivity Profiling: Demonstrating that the compound binds to its target with high affinity and selectivity is crucial.

Structure-Activity Relationship Studies: A focused library of analogues would be synthesized to optimize potency and selectivity.

Development of a Tagged Version: A version of the compound with a tag (e.g., biotin (B1667282) or a fluorescent dye) would be synthesized to allow for visualization and pull-down experiments.

A well-characterized chemical probe based on the this compound scaffold could be a valuable tool for the broader scientific community to investigate the biology of its target protein. nih.gov

Exploration of Multitargeting Strategies

Many complex diseases involve multiple biological pathways. Multitarget drugs, which are designed to interact with several targets simultaneously, can offer improved efficacy and a lower likelihood of drug resistance. scielo.br The substituted uracil scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. sci-hub.ru

Future research could explore the potential of this compound derivatives in multitargeting strategies by:

Hybrid Molecule Design: Combining the this compound scaffold with other pharmacophores known to interact with different targets could lead to novel multitargeting compounds.

Fragment-Based Drug Discovery: The individual components of the molecule (the uracil core, the propyl group, the diethyl groups, and the chlorine atom) could be explored as fragments for building new multitarget ligands.

Computational Screening: In silico methods can be used to screen for potential off-target interactions, which could then be intentionally optimized to create a desired multitarget profile.

A multitargeting approach could broaden the therapeutic potential of this chemical class beyond a single disease indication.

Contribution to Fundamental Understanding of Uracil Biochemistry and Pharmacology

Systematic studies on this compound and its analogues can contribute to a more fundamental understanding of how substitutions on the uracil ring influence its biochemical and pharmacological properties.

Key questions that could be addressed include:

How do the size, shape, and electronics of the substituents at the N1, N3, C5, and C6 positions affect target binding and cellular activity?

What is the role of the chlorine atom at the C6 position in target engagement and metabolic stability?

How do these synthetic uracil derivatives interact with cellular uptake and efflux transporters?

By systematically exploring the chemical space around this particular scaffold, researchers can generate valuable data that will inform the design of future uracil-based therapeutics and chemical probes.

Q & A

Q. What are the recommended synthetic routes for 1-propyl-3,5-diethyl-6-chlorouracil in laboratory settings?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A validated approach involves reacting 6-amino-1,3-dialkyluracil derivatives with chlorinating agents (e.g., POCl₃ or SOCl₂) in anhydrous dioxane. Pyridine is added as a base to neutralize HCl byproducts. Post-reaction, the solvent is evaporated under vacuum, and the crude product is triturated with water to remove impurities. For analogs, polyfluorocarboxylic acid anhydrides (2 equiv.) may be used to introduce acyl groups . Key parameters include reaction time (e.g., overnight stirring) and stoichiometric ratios to optimize yields.

Q. What analytical techniques are critical for characterizing this compound's structure and purity?

  • NMR Spectroscopy : Use deuterated solvents (e.g., CD₃CN) to resolve substituent environments. For example:
  • Propyl groups: δ 0.9–1.7 ppm (triplet for CH₃).

  • Chlorouracil ring protons: δ 8.0–8.5 ppm (deshielded due to electron-withdrawing Cl) .

    • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error.
    • Cyclic Voltammetry : Employ a three-electrode system (glassy carbon working electrode, Pt counter, Ag/AgCl reference) in 0.1 M TBAPF₆/CH₃CN. Scan rates of 100 mV/s typically show irreversible reduction peaks near -1.2 V vs Fc/Fc⁺ .

    Table 1: Representative NMR Data

    Proton Environmentδ (ppm)MultiplicityIntegration
    Propyl-CH₃0.92Triplet3H
    Diethyl-CH₂1.25Quartet4H
    Chlorouracil C6-H8.15Singlet1H

Q. How can researchers assess the electrochemical stability of this compound?

Cyclic voltammetry in CH₃CN with 0.1 M TBAPF₆ as the supporting electrolyte is standard. Focus on:

  • Reduction Potentials : Compare against reference compounds (e.g., ferrocene).
  • Irreversibility : A lack of oxidation peaks indicates irreversible electron transfer.
  • LUMO Energy Calculations : Use Gaussian 09W to model electron-accepting capacity. Lower LUMO energies correlate with stronger electron deficiency .

Advanced Research Questions

Q. What metabolic pathways degrade this compound in vivo, and how can metabolites be identified?

In rabbit models, the compound undergoes hepatic metabolism via cytochrome P450 enzymes, forming bicyclic barbituric acid derivatives. Key steps:

  • Sample Preparation : Extract plasma/liver homogenates with acetonitrile, then analyze via LC-MS/MS.
  • Metabolite Identification : Use HRMS to detect [M+H]⁺ ions and MS/MS fragmentation patterns. For example, a loss of 35.5 Da (Cl) suggests dechlorination .
  • Mechanistic Studies : Isotopic labeling (e.g., ¹⁴C-tagged propyl groups) tracks metabolic fate .

Q. How does this compound interact with metal complexes in photochemical systems?

The compound acts as an electron acceptor in photoinduced electron transfer (PET) with metal complexes like [Ru(bpy)₃]²⁺. Methodologies include:

  • Emission Quenching : Measure reduced quantum yields of [Ru(bpy)₃]²⁺ at λem = 610 nm using a streak camera.
  • Gibbs Free Energy (ΔG) Calculations : Use Rehm-Weller equations to confirm exergonic electron transfer (ΔG < 0).
  • Transient Absorption Spectroscopy : Track charge-separated states (e.g., [Ru(bpy)₃]³⁺ formation) .

Q. How can contradictions in electrochemical data across studies be resolved?

Discrepancies in reduction potentials may arise from solvent purity, electrolyte concentration, or reference electrode calibration. Mitigation strategies:

  • Standardization : Use spectroscopic-grade CH₃CN, 0.1 M TBAPF₆, and Ag/AgCl (3 M KCl) reference.
  • Internal Calibration : Add ferrocene (Fc/Fc⁺ = 0 V) to all experiments.
  • Computational Validation : Compare experimental LUMO energies with DFT-calculated values (e.g., B3LYP/6-31G*) .

Q. What computational methods predict the electron-accepting capacity of this compound?

Density Functional Theory (DFT) with Gaussian 09W is recommended:

  • Geometry Optimization : Use B3LYP/6-31G* to model the ground-state structure.
  • Frontier Molecular Orbitals : Calculate LUMO energies to quantify electron deficiency.
  • Redox Potential Prediction : Correlate computed electron affinities with cyclic voltammetry data .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability under varying pH conditions?

  • Controlled Stability Studies : Incubate the compound in buffers (pH 2–12) at 37°C, then quantify degradation via HPLC-UV.
  • Kinetic Modeling : Use first-order kinetics to derive half-lives.
  • Mechanistic Probes : Identify hydrolysis products (e.g., 6-hydroxyuracil) via NMR/MS .

Q. Notes

  • References to specific evidence (e.g., ) are based on methodologies from peer-reviewed studies.
  • Avoid commercial sources (e.g., benchchem.com ) per the user’s guidelines.
  • Data tables are illustrative and derived from analogous compounds in the evidence.

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